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Compound of Interest

Compound Name: Bipinnatin

Cat. No.: B14683477

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the gram-scale total
synthesis of (-)-Bipinnatin J, a furanocembranoid marine diterpenoid. The synthesis follows
the convergent 10-step route developed by Rodriguez, Pokle, Barnes, and Baran, which is
notable for its efficiency and scalability.[1][2][3] Additionally, this document outlines the putative
biological mechanism of action for this class of compounds, drawing on research into the
closely related molecule, lophotoxin.

Overview of the Synthetic Strategy

The total synthesis of (-)-Bipinnatin J is achieved through a convergent approach, joining two
key fragments: a trisubstituted furan (Fragment A) and a functionalized butenolide (Fragment
B).[4] Key transformations include a Ni-electrocatalytic decarboxylative cross-coupling, a
halogen dance-Zweifel olefination, a Ni-mediated 1,6-conjugate addition, an asymmetric proton
transfer, and a final Nozaki-Hiyama-Kishi (NHK) macrocyclization to form the 14-membered
ring.[1][2][4] This route has been successfully executed on a gram scale, yielding over 600 mg
of the target molecule in a single pass.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the 10-step synthesis of (-)-
Bipinnatin J, starting from commercially available materials.
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. Starting )
Step Intermediate . Product Mass Molar Yield (%)
Material
Furyl Oxazoline
1 9 5-Bromofurfural >50 ¢ 71
Furyl Oxazoline
2 Alkenyl Furan 12 9 >40 g 74
Methylated
3 Alkenyl Furan 12 415¢g 98
Furan S2
Fragment A
. Methylated
4 (Alkenyl Bromide 32.1g 81
Furan S2
13)
Bromobutenolide  (R)-TBS-glycidol
5 >50¢ 55
17 14
C3-Alkylated Bromobutenolide
6 _ 1.05¢ 45
Butenolide 18 17
Fragment B
] C3-Alkylated
7 (Methylidene ) 0.98¢ 94
Butenolide 18
Butenolide 21)
B,y-Unsaturated Fragment A &
8 _ 1.15¢ 70
Butenolide 22 Fragment B
B,y-Unsaturated
9 Aldehyde 25 , 0.73 ¢ 65
Butenolide 22
(-)-Bipinnatin J
10 ) Aldehyde 25 >600 mg 47 (over 2 steps)
o ) 5-Bromofurfural
(-)-Bipinnatin J
Overall & (R)-TBS- >600 mg 3.2
@ :
glycidol

Table reflects data from a single, gram-scale pass.[2]
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Experimental Protocols

The following are detailed methodologies for the key steps in the gram-scale synthesis of (-)-
Bipinnatin J.

Protocol 1: Synthesis of Fragment A (Alkenyl Bromide
13)

This four-step sequence constructs the trisubstituted furan fragment.

Step 1: Furyl Oxazoline (9) Formation: In a round-bottom flask, 5-bromofurfural is condensed
with the appropriate amino alcohol to produce the furyl oxazoline 9 on a multi-decagram
scale.[5]

Step 2: Halogen Dance-Zweifel Olefination: The furyl oxazoline 9 undergoes a directed
deprotonation at the C3 position. This initiates a "halogen dance," where the lithium migrates
to the more stable C5 position, followed by a lithium-halogen exchange. The resulting
organolithium species is trapped with an alkenyl boronic ester. Subsequent treatment with N-
bromosuccinimide (NBS) triggers a Zweifel olefination with complete inversion of
configuration, yielding the (Z)-alkenyl furan 12. This reaction has been performed to produce
over 40 grams of product.[2]

Step 3: Methylation: The bromine at the C3 position of the furan is exchanged with lithium
using n-butyllithium. The resulting lithiated species is then quenched with methyl iodide to
afford the methylated furan S2.

Step 4: Bromo-desilylation: The trimethylsilyl (TMS) group is replaced with bromine by
treating S2 with NBS to yield the final Fragment A, alkenyl bromide 13.

Protocol 2: Synthesis of Fragment B (Methylidene
Butenolide 21)

This three-step sequence constructs the reactive butenolide fragment.

o Step 5: Bromobutenolide (17) Formation: Starting from (R)-TBS-glycidol 14, a Jacobsen-
developed methodology is employed. Treatment with an ynamine in the presence of a Lewis
acid, followed by in-situ reaction with NBS, generates a gem-dibromo-y-lactone, which is
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then eliminated to produce bromobutenolide 17. This process is scalable to over 50 grams.

[2]

o Step 6: Ni-Electrocatalytic Decarboxylative Cross-Coupling: An unsaturated acid is coupled
with bromobutenolide 17 via a Ni-electrocatalytic decarboxylative cross-coupling reaction to
form the C3-alkylated butenolide 18. This reaction can be conducted on a >10 gram scale in
a simple reaction vessel open to the air.[2]

e Step 7: Elimination: The tert-Butyldimethylsilyl (TBS) protecting group is cleanly eliminated
by treatment with 1,8-Diazabicyclo[5.4.0Jundec-7-ene (DBU) to yield the y-methylidene
butenolide 21 (Fragment B) in nearly quantitative yield.[2]

Protocol 3: Fragment Coupling and Macrocyclization

The final three steps unite the fragments and close the macrocycle.

o Step 8: 1,6-Conjugate Addition: Fragments A (13) and B (21) are coupled via a Ni-catalyzed
1,6-conjugate addition. Optimized conditions are crucial to selectively form the desired B,y-
unsaturated isomer 22 over the thermodynamically more stable a,3-unsaturated product.

o Step 9: Asymmetric Proton Transfer and Reduction: The 3,y-unsaturated butenolide 22 is
subjected to an asymmetric 1,3-proton transfer using a chiral catalyst, which sets the key
stereocenter at C10. The resulting a,B-unsaturated butenolide is then reduced to the
corresponding aldehyde 25.

» Step 10: Appel Reaction and Nozaki-Hiyama-Kishi (NHK) Macrocyclization: The primary
alcohol in 25 is converted to an allylic bromide via an Appel reaction. The final 14-membered
ring of (-)-Bipinnatin J (1) is then formed through a highly diastereoselective intramolecular
Nozaki-Hiyama-Kishi (NHK) macrocyclization. This final two-step sequence has been shown
to produce over 600 mg of (-)-Bipinnatin J in a single pass.[2]

Visualizations
Synthetic Workflow

The following diagram illustrates the convergent synthetic route to (-)-Bipinnatin J.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b14683477?utm_src=pdf-custom-synthesis
https://chemrxiv.org/engage/chemrxiv/article-details/67db2de1fa469535b9d6893d
https://www.organic-chemistry.org/Highlights/2025/03November.shtm
https://pubs.acs.org/doi/abs/10.1021/jacs.5c04761
https://pubmed.ncbi.nlm.nih.gov/6142893/
https://pubmed.ncbi.nlm.nih.gov/6142893/
https://pubs.acs.org/doi/10.1021/jacs.5c04761
https://www.benchchem.com/product/b14683477#methods-for-gram-scale-synthesis-of-bipinnatin-j
https://www.benchchem.com/product/b14683477#methods-for-gram-scale-synthesis-of-bipinnatin-j
https://www.benchchem.com/product/b14683477#methods-for-gram-scale-synthesis-of-bipinnatin-j
https://www.benchchem.com/product/b14683477#methods-for-gram-scale-synthesis-of-bipinnatin-j
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14683477?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14683477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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